3-Methyl-2-((2-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
3-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2OS/c1-9-5-3-4-6-10(9)8-21-13-18-11(14(15,16)17)7-12(20)19(13)2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKSHKPTJXZLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=CC(=O)N2C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133641 | |
| Record name | 3-Methyl-2-[[(2-methylphenyl)methyl]thio]-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339101-63-2 | |
| Record name | 3-Methyl-2-[[(2-methylphenyl)methyl]thio]-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339101-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-[[(2-methylphenyl)methyl]thio]-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((2-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, including the formation of the pyrimidinone core and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-((2-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
3-Methyl-2-((2-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Methyl-2-((2-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. The pyrimidinone core can interact with nucleic acids or enzymes, modulating their activity .
Comparison with Similar Compounds
Substituent Effects at the C-2 Position
The C-2 substituent significantly influences biological activity and cytotoxicity:
- 2-((4-Methylbenzyl)sulfanyl)-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (): Replacing the 2-methylbenzyl group with a 4-methylbenzyl analog reduces steric hindrance but may weaken target binding due to altered spatial orientation.
- 2-(Methylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (): Simplification to a methylsulfanyl group results in reduced potency, highlighting the necessity of aromatic substituents for activity .
Key Finding : Aromatic sulfanyl groups at C-2 improve target affinity, with ortho-substituted benzyl groups (e.g., 2-methyl or 2-chloro) offering optimal steric and electronic profiles .
Role of the Trifluoromethyl Group at C-6
The trifluoromethyl (CF₃) group at C-6 is critical for potency:
- Compound 10 (): Replacing CF₃ with a benzyl group at C-6 decreased activity (IC₅₀ = 5.7 µM vs. 2.9 µM for the CF₃ analog).
- 2-[(4-Fluorophenyl)sulfanyl]-6-(1-methylpropoxy)pyrimidin-4(3H)-one (): Absence of CF₃ correlates with lower antimicrobial inhibition rates (e.g., <50% at 50 µg/mL against B. cinerea).
Key Finding : The CF₃ group enhances both lipophilicity and resistance to metabolic degradation, making it indispensable for maintaining potency .
Impact of C-3 Substitution
- 3-Propyl vs.
Biological Activity
3-Methyl-2-((2-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS No. 339101-63-2) is a pyrimidinone derivative with significant potential for biological activity. Its unique molecular structure, characterized by a trifluoromethyl group and a sulfanyl moiety, suggests various interactions within biological systems. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C14H13F3N2OS
- Molecular Weight: 314.33 g/mol
- Boiling Point: 355.1 ± 52.0 °C (Predicted)
- Density: 1.30 ± 0.1 g/cm³
The biological activity of this compound is primarily attributed to its structural components:
- Trifluoromethyl Group: Enhances lipophilicity, facilitating cell membrane penetration and improving binding affinity to target proteins.
- Sulfanyl Group: Capable of forming covalent bonds with target sites, potentially inhibiting enzymatic functions.
- Pyrimidinone Core: Integral for interaction with nucleic acids and enzymes, modulating their activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity:
- Investigations have shown that derivatives of pyrimidinones can inhibit bacterial growth and exhibit antifungal properties. The specific activity of this compound against different microbial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.
-
Anticancer Properties:
- Studies have indicated that similar pyrimidinone derivatives possess anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The exact efficacy of this compound in cancer models requires further investigation.
-
Enzyme Inhibition:
- The compound's ability to inhibit specific enzymes may contribute to its therapeutic potential. For instance, it could act as a tyrosinase inhibitor, which has implications in skin pigmentation disorders and melanoma treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibition of tyrosinase activity |
Case Study: Antimicrobial Activity
A recent study investigated the antimicrobial properties of various pyrimidinone derivatives, including those structurally related to this compound. The results indicated significant inhibition against specific bacterial strains, suggesting the compound's potential as a lead for developing new antibiotics.
Case Study: Anticancer Activity
In vitro studies on related compounds demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of apoptotic pathways and cell cycle disruption, highlighting the need for further exploration into the therapeutic applications of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-2-((2-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting a pyrimidinone core (e.g., 6-(trifluoromethyl)-4(3H)-pyrimidinone) with 2-methylbenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF). Temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiol:pyrimidinone) are critical for maximizing yield (≥75%) . Side products like disulfides can form if oxidizing agents are present, necessitating inert atmospheres (N₂/Ar) .
Q. How can crystallographic data resolve structural ambiguities in sulfanyl-substituted pyrimidinones?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms bond angles, dihedral angles, and hydrogen-bonding networks. For example, the sulfanyl group adopts a gauche conformation relative to the pyrimidinone ring, with S–C bond lengths of ~1.81 Å. Crystallographic data (e.g., CCDC 2050940) deposited in the Cambridge Structural Database provide reference metrics for validating computational models .
Q. What analytical techniques are critical for characterizing purity and stability under varying storage conditions?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column resolves impurities (<1% by area). Mobile phases often use acetonitrile/water gradients .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS detect degradation products (e.g., hydrolyzed sulfanyl groups). Storage at –20°C in amber vials under nitrogen minimizes decomposition .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during trifluoromethyl group introduction?
- Methodological Answer : The trifluoromethyl group is introduced via Ullmann coupling or radical trifluoromethylation. Copper(I) iodide catalyzes aryl halide reactions with TMSCF₃ (trimethyl(trifluoromethyl)silane), but competing proto-dehalogenation can occur. Adding ligands like 1,10-phenanthroline suppresses side reactions, improving yields from 40% to 65% .
Q. How does the sulfanyl group’s electronic environment influence reactivity in nucleophilic substitutions?
- Methodological Answer : The sulfanyl group’s electron-donating thioether moiety enhances nucleophilicity at the pyrimidinone C2 position. DFT calculations (B3LYP/6-31G*) show a reduced LUMO energy (–1.8 eV) at C2, favoring reactions with electrophiles (e.g., alkyl halides). Steric hindrance from the 2-methylbenzyl group, however, slows reactions with bulky reagents .
Q. What computational methods predict electronic properties and bioactive conformations?
- Methodological Answer :
- DFT Studies : Geometry optimization at the M06-2X/def2-TZVP level predicts dipole moments (~5.2 D) and electrostatic potential surfaces, highlighting nucleophilic regions near the sulfanyl group .
- Molecular Docking : AutoDock Vina simulates binding to microbial targets (e.g., E. coli dihydrofolate reductase), showing hydrogen bonds between the pyrimidinone carbonyl and Arg57 residue (ΔG = –8.2 kcal/mol) .
Q. How do structural modifications at the 2-methylbenzyl position affect bioactivity?
- Methodological Answer : Replacing 2-methylbenzyl with electron-deficient aryl groups (e.g., 4-CF₃-benzyl) enhances antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) but reduces solubility. QSAR models (R² = 0.89) correlate logP values (<3.5) with improved bioavailability .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization at the sulfanyl center occurs above 100°C. Pilot-scale synthesis uses low-temperature (<50°C) continuous flow reactors with immobilized bases (e.g., Amberlyst A21) to minimize epimerization. Chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess (≥98%) .
Contradictions in Evidence
- Sulfanyl Reactivity : suggests the sulfanyl group is inert under acidic conditions, while notes hydrolysis at pH < 2. This discrepancy may arise from solvent effects (DMF vs. aqueous HCl) .
Excluded Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
